N-(1-benzyl-1H-pyrazol-4-yl)-6-cyclopropyl-3-(4-methoxyphenyl)[1,2]oxazolo[5,4-b]pyridine-4-carboxamide
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Overview
Description
N~4~-(1-Benzyl-1H-pyrazol-4-yl)-6-cyclopropyl-3-(4-methoxyphenyl)isoxazolo[5,4-b]pyridine-4-carboxamide is a complex organic compound that belongs to the class of heterocyclic compounds. This compound is characterized by its unique structure, which includes a pyrazole ring fused to a pyridine ring, an isoxazole ring, and various substituents such as benzyl, cyclopropyl, and methoxyphenyl groups. The compound has garnered significant interest in the fields of medicinal chemistry and pharmaceutical research due to its potential biological activities and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N4-(1-Benzyl-1H-pyrazol-4-yl)-6-cyclopropyl-3-(4-methoxyphenyl)isoxazolo[5,4-b]pyridine-4-carboxamide involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the Pyrazole Ring: The synthesis begins with the formation of the pyrazole ring by reacting a suitable hydrazine derivative with an α,β-unsaturated carbonyl compound under acidic or basic conditions.
Cyclization to Form the Pyridine Ring: The pyrazole intermediate is then subjected to cyclization with a suitable dicarbonyl compound to form the pyrazolo[3,4-b]pyridine core.
Introduction of the Isoxazole Ring: The isoxazole ring is introduced by reacting the pyrazolo[3,4-b]pyridine intermediate with hydroxylamine and a suitable aldehyde or ketone under acidic conditions.
Substitution Reactions: The final compound is obtained by introducing the benzyl, cyclopropyl, and methoxyphenyl substituents through various substitution reactions, such as nucleophilic substitution or palladium-catalyzed cross-coupling reactions.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to achieve higher yields and purity. This can include the use of continuous flow reactors, advanced purification techniques, and process optimization to scale up the synthesis for commercial production.
Chemical Reactions Analysis
Types of Reactions
N~4~-(1-Benzyl-1H-pyrazol-4-yl)-6-cyclopropyl-3-(4-methoxyphenyl)isoxazolo[5,4-b]pyridine-4-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions using agents like sodium borohydride or lithium aluminum hydride can be employed to reduce specific functional groups within the molecule.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions to introduce or replace substituents on the aromatic rings.
Coupling Reactions: Palladium-catalyzed cross-coupling reactions, such as Suzuki or Heck reactions, can be used to introduce various substituents.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide, acetic acid
Reduction: Sodium borohydride, lithium aluminum hydride, ethanol
Substitution: Halogenated solvents, strong bases or acids, palladium catalysts
Coupling: Palladium catalysts, boronic acids, aryl halides, organic solvents
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield hydroxylated or carboxylated derivatives, while reduction may produce alcohols or amines.
Scientific Research Applications
N~4~-(1-Benzyl-1H-pyrazol-4-yl)-6-cyclopropyl-3-(4-methoxyphenyl)isoxazolo[5,4-b]pyridine-4-carboxamide has a wide range of scientific research applications, including:
Medicinal Chemistry: The compound is studied for its potential as a therapeutic agent due to its unique structure and potential biological activities. It may exhibit anti-inflammatory, anticancer, or antimicrobial properties.
Biological Research: Researchers investigate the compound’s effects on various biological pathways and its interactions with specific molecular targets, such as enzymes or receptors.
Pharmaceutical Development: The compound is explored as a lead compound for the development of new drugs, with modifications to its structure to enhance its efficacy and reduce side effects.
Chemical Biology: The compound is used as a tool to study biological processes and to develop chemical probes for investigating cellular functions.
Mechanism of Action
The mechanism of action of N4-(1-Benzyl-1H-pyrazol-4-yl)-6-cyclopropyl-3-(4-methoxyphenyl)isoxazolo[5,4-b]pyridine-4-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to the active site of an enzyme, inhibiting its activity, or it may interact with a receptor to modulate its signaling pathways. The exact mechanism of action depends on the specific biological activity being studied and the molecular targets involved.
Comparison with Similar Compounds
N~4~-(1-Benzyl-1H-pyrazol-4-yl)-6-cyclopropyl-3-(4-methoxyphenyl)isoxazolo[5,4-b]pyridine-4-carboxamide can be compared with other similar compounds, such as:
Pyrazolo[3,4-b]pyridine Derivatives: These compounds share the pyrazolo[3,4-b]pyridine core and may exhibit similar biological activities, but with different substituents that affect their properties.
Isoxazole Derivatives: Compounds with an isoxazole ring may have similar chemical reactivity and biological activities, but with variations in their substituents and overall structure.
Benzyl-Substituted Pyrazoles: These compounds have a benzyl group attached to the pyrazole ring and may exhibit similar biological activities, but with differences in their overall structure and substituents.
The uniqueness of N4-(1-Benzyl-1H-pyrazol-4-yl)-6-cyclopropyl-3-(4-methoxyphenyl)isoxazolo[5,4-b]pyridine-4-carboxamide lies in its specific combination of substituents and its potential for diverse biological activities, making it a valuable compound for scientific research and pharmaceutical development.
Properties
Molecular Formula |
C27H23N5O3 |
---|---|
Molecular Weight |
465.5 g/mol |
IUPAC Name |
N-(1-benzylpyrazol-4-yl)-6-cyclopropyl-3-(4-methoxyphenyl)-[1,2]oxazolo[5,4-b]pyridine-4-carboxamide |
InChI |
InChI=1S/C27H23N5O3/c1-34-21-11-9-19(10-12-21)25-24-22(13-23(18-7-8-18)30-27(24)35-31-25)26(33)29-20-14-28-32(16-20)15-17-5-3-2-4-6-17/h2-6,9-14,16,18H,7-8,15H2,1H3,(H,29,33) |
InChI Key |
IEUXDGDECPTKLE-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)C2=NOC3=C2C(=CC(=N3)C4CC4)C(=O)NC5=CN(N=C5)CC6=CC=CC=C6 |
Origin of Product |
United States |
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